1-Azabicyclo[2.2.2]octane-3-carboxamide, N-(2,6-dimethylphenyl)-
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Overview
Description
1-Azabicyclo[2.2.2]octane-3-carboxamide, N-(2,6-dimethylphenyl)-: is a compound that belongs to the class of carboxamides. Carboxamides are significant in organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and various bioactive products with anticancer, antifungal, and antibacterial properties . This compound features a bicyclic structure, which is a privileged structure found in many natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[2.2.2]octane-3-carboxamide, N-(2,6-dimethylphenyl)- can be achieved through catalytic and non-catalytic amidation of carboxylic acid substrates . The catalytic use of 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) has been shown to result in amide bond formation in good to excellent yields (72–95%) . The reaction typically involves the activation of the carboxylic acid to convert it into a more active intermediate, such as an anhydride, acyl imidazole, or acyl halide .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[2.2.2]octane-3-carboxamide, N-(2,6-dimethylphenyl)- undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, 1-Azabicyclo[2.2.2]octane-3-carboxamide, N-(2,6-dimethylphenyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: The compound’s bioactive properties make it a potential candidate for drug development. It has shown promise in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .
Industry: In the industrial sector, this compound can be used in the production of various chemicals and materials. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism by which 1-Azabicyclo[2.2.2]octane-3-carboxamide, N-(2,6-dimethylphenyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A colorless, solid organic compound used as a base, catalyst, and reagent in organic synthesis.
1,5-Diazabicyclo[3.2.2]nonane: A compound with a lower symmetry and larger size compared to DABCO.
Uniqueness: 1-Azabicyclo[2.2.2]octane-3-carboxamide, N-(2,6-dimethylphenyl)- is unique due to its specific substitution pattern and bicyclic structure. This uniqueness contributes to its distinct reactivity and bioactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
69267-68-1 |
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Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide |
InChI |
InChI=1S/C16H22N2O/c1-11-4-3-5-12(2)15(11)17-16(19)14-10-18-8-6-13(14)7-9-18/h3-5,13-14H,6-10H2,1-2H3,(H,17,19) |
InChI Key |
HCIRLKXASKPUHN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CN3CCC2CC3 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CN3CCC2CC3 |
Related CAS |
23581-62-6 (mono-hydrochloride) |
Synonyms |
2,6-dimethylanilide quinuclidine-3-carboxylic acid hydrochloride EO 122 EO 122 monohydrochloride EO-122 |
Origin of Product |
United States |
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